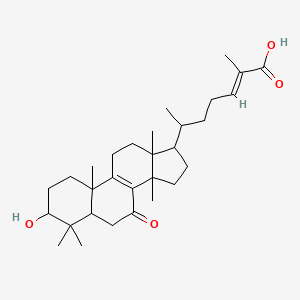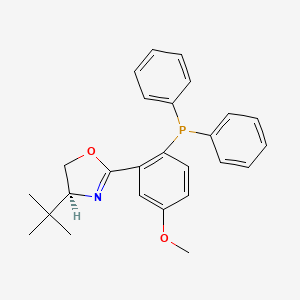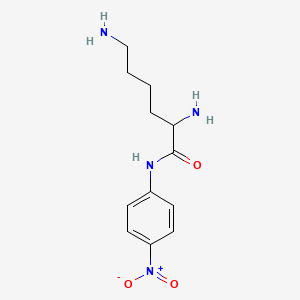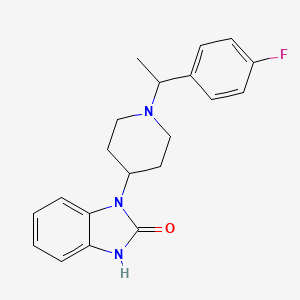
Tris(2,4,4-trimethylpentyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, tris(2,4,4-trimethylpentyl)-, also known as tris(2,4,4-trimethylpentyl)phosphine, is an organophosphorus compound. It is a tertiary phosphine characterized by the presence of three 2,4,4-trimethylpentyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basicity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris(2,4,4-trimethylpentyl)-, typically involves the reaction of phosphorus trichloride with 2,4,4-trimethylpentylmagnesium bromide. The reaction proceeds as follows:
PCl3+3(2,4,4−trimethylpentyl)MgBr→P(2,4,4−trimethylpentyl)3+3MgClBr
This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of phosphine, tris(2,4,4-trimethylpentyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphine, tris(2,4,4-trimethylpentyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. These reactions often require the presence of a base to facilitate the substitution process.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form coordination complexes. These reactions are usually carried out in an inert atmosphere to prevent oxidation.
Major Products Formed
Oxidation: The major product is tris(2,4,4-trimethylpentyl)phosphine oxide.
Substitution: The products vary depending on the substituent introduced but generally include substituted phosphines.
Coordination: The major products are metal-phosphine complexes, which are often used as catalysts in various chemical reactions.
Scientific Research Applications
Phosphine, tris(2,4,4-trimethylpentyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, tris(2,4,4-trimethylpentyl)-, involves its ability to act as a strong Lewis base. It donates electron pairs to form stable complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Phosphine, tris(2,4,4-trimethylpentyl)-, can be compared with other similar compounds, such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: This compound has two 2,4,4-trimethylpentyl groups and a phosphinic acid group. It is used as an extractant in solvent extraction processes.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: This compound contains sulfur atoms and is used in metal extraction and recovery processes.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has three 2,4,6-trimethoxyphenyl groups and is used as a ligand in coordination chemistry.
Phosphine, tris(2,4,4-trimethylpentyl)-, is unique due to its strong Lewis basicity and its ability to form stable complexes with transition metals, making it a valuable reagent in various chemical and industrial applications.
Properties
CAS No. |
10138-88-2 |
|---|---|
Molecular Formula |
C24H51P |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
tris(2,4,4-trimethylpentyl)phosphane |
InChI |
InChI=1S/C24H51P/c1-19(13-22(4,5)6)16-25(17-20(2)14-23(7,8)9)18-21(3)15-24(10,11)12/h19-21H,13-18H2,1-12H3 |
InChI Key |
SVACMNOMPXLISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)CP(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)


![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)

![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)



![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
